Dimethylnaphthalenesulphonic acid
Description
Contextualizing Sulfonated Naphthalene (B1677914) Derivatives in Organic Chemistry Research
Sulfonated naphthalene derivatives, broadly known as naphthalenesulphonic acids, are a well-established class of compounds in organic chemistry. researchgate.net The introduction of a sulphonic acid group (-SO₃H) to the naphthalene ring dramatically increases the water solubility of the parent hydrocarbon. wgtn.ac.nz This property has been historically significant, underpinning their widespread use as intermediates in the synthesis of dyes and as surfactants. researchgate.netwgtn.ac.nz
The sulfonation of naphthalene itself is a classic example of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction. chemicalbook.com At lower temperatures, the kinetically favored product, naphthalene-1-sulphonic acid, is predominantly formed. chemicalbook.com Conversely, at higher temperatures, the reaction equilibrium shifts to yield the more stable naphthalene-2-sulphonic acid, the thermodynamic product. chemicalbook.com This principle of selective sulfonation is fundamental to the synthesis of specific isomers of more complex naphthalene derivatives.
Furthermore, alkylnaphthalene sulfonates, a category that includes dimethylnaphthalenesulphonic acid, are utilized as superplasticizers in concrete, enhancing its flowability. researchgate.net These are typically produced through the condensation of naphthalenesulfonates with formaldehyde (B43269). researchgate.net The study of these compounds, therefore, has both academic and significant industrial relevance.
Academic Significance of this compound: Research Trajectories
The academic significance of this compound lies in the subtle yet impactful influence of the two methyl groups on the properties of the naphthalenesulphonic acid core. Research trajectories involving this compound often explore how these alkyl substituents affect reactivity, spectroscopic behavior, and intermolecular interactions.
One key area of investigation is the use of this compound as a precursor in the synthesis of novel, more complex molecules. For instance, research has been directed towards using it to create new fluorescent compounds, where the dimethylnaphthalene moiety serves as a fluorophore. wgtn.ac.nz The specific substitution pattern of the methyl and sulphonic acid groups can fine-tune the electronic properties of the naphthalene ring system, thereby influencing the resulting fluorescence quantum yields and emission wavelengths.
Another research trajectory is the investigation of its environmental presence and behavior. The detection of this compound in environmental samples has prompted studies into its potential for biodegradation as a means of environmental remediation. wgtn.ac.nz Understanding the metabolic pathways that microorganisms might use to break down this relatively stable aromatic structure is a significant area of environmental chemistry research.
Scope and Research Objectives Pertaining to this compound Studies
The objectives of studies involving this compound are typically focused and hypothesis-driven, aiming to answer specific questions in organic synthesis, materials science, and environmental chemistry.
A primary objective is the controlled synthesis of specific isomers of this compound. This involves the sulfonation of a specific dimethylnaphthalene precursor, such as 2,6-dimethylnaphthalene (B47086) to yield 2,6-dimethylnaphthalene-1-sulphonic acid. wgtn.ac.nz The research seeks to optimize reaction conditions to achieve high yields and purity of the desired isomer.
A further objective is the detailed characterization of the synthesized compounds. This involves a suite of analytical techniques to confirm the molecular structure and purity. The data obtained from these characterizations are crucial for understanding the structure-property relationships.
Structure
2D Structure
3D Structure
Properties
CAS No. |
31091-50-6 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2,3-dimethylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
SDRWSOSZWGTKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Transformations of Dimethylnaphthalenesulphonic Acid
Classical and Contemporary Synthesis Routes of Dimethylnaphthalenesulphonic Acid
The introduction of a sulfonic acid group onto a dimethylnaphthalene scaffold is a cornerstone of its synthesis. The regiochemical outcome of this electrophilic substitution is highly dependent on the reaction conditions, a principle that is exploited to selectively produce different isomers.
Regioselective Sulfonation Approaches to this compound Precursors
The sulfonation of dimethylnaphthalenes, such as 2,6-dimethylnaphthalene (B47086), is a classic example of a reaction governed by kinetic versus thermodynamic control. This principle allows for the selective synthesis of different sulfonic acid isomers by manipulating the reaction temperature.
At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered and more rapidly formed alpha-isomer, such as 2,6-dimethylnaphthalene-1-sulfonic acid. The transition state leading to this isomer is lower in energy due to better resonance stabilization of the intermediate arenium ion. wikipedia.org
Conversely, at higher temperatures, the reaction is under thermodynamic control. Under these conditions, the initially formed alpha-isomer can undergo desulfonation and revert to the starting material. The more sterically hindered but thermodynamically more stable beta-isomer, which is less prone to steric repulsion, accumulates over time. wikipedia.orgoperachem.com For instance, in the sulfonation of naphthalene (B1677914), heating at 160°C favors the formation of the 2-sulfonic acid. wikipedia.org This principle is directly applicable to the sulfonation of dimethylnaphthalenes, where the choice of temperature is a critical parameter for achieving regioselectivity.
The choice of sulfonating agent and solvent also plays a role in directing the substitution pattern. While concentrated sulfuric acid is commonly employed, other reagents like oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) or chlorosulfuric acid can also be used. nacatsoc.org The use of a solvent, such as a naphthenic solvent, can also influence the reaction by, for example, suppressing side reactions like the sublimation of the naphthalene starting material at higher temperatures. nacatsoc.org
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Achieving high yield and purity in the synthesis of a specific this compound isomer requires careful optimization of several reaction parameters. These include the reaction temperature, reaction time, and the molar ratio of reactants.
For instance, in the sulfonation of naphthalene, a study showed that increasing the reaction temperature to over 150°C and using a naphthenic solvent significantly increased the yield of the desired 2-naphthalenesulfonic acid. nacatsoc.org Furthermore, the design of the reactor to prevent the loss of the volatile naphthalene starting material through sublimation was found to drastically improve the product yield to nearly 98%. nacatsoc.org These findings highlight the importance of both chemical and process engineering considerations in optimizing the synthesis.
The following table provides a hypothetical set of reaction conditions for the regioselective sulfonation of 2,6-dimethylnaphthalene, based on the established principles of naphthalene sulfonation.
| Target Product | Sulfonating Agent | Temperature (°C) | Reaction Time (hours) | Solvent | Expected Outcome |
| 2,6-Dimethylnaphthalene-1-sulfonic acid | Conc. H₂SO₄ | ~40-80 | 2-4 | Nitrobenzene | Kinetically controlled product, major isomer |
| 2,6-Dimethylnaphthalene-x-sulfonic acid (beta-isomer) | Conc. H₂SO₄ | ~160 | 6-8 | None or high-boiling inert solvent | Thermodynamically controlled product, major isomer |
This table presents illustrative conditions based on general principles of naphthalene sulfonation. Specific yields would require experimental determination.
Novel Catalyst Systems in the Synthesis of this compound
While traditional sulfonation methods rely on strong acids like sulfuric acid, research has explored the use of solid acid catalysts to improve the process's efficiency and environmental profile. Zeolites, with their well-defined pore structures and tunable acidity, have shown promise in this area.
For example, zeolites such as HZSM-5 and H-Beta have been investigated for the shape-selective methylation of naphthalene to produce 2,6-dimethylnaphthalene, a key precursor. doubtnut.com The principles of shape-selective catalysis by zeolites can also be applied to the sulfonation reaction itself. The pore dimensions of the zeolite can influence which isomer of the this compound is formed by sterically hindering the formation of bulkier isomers within the catalyst's channels.
Furthermore, the use of a catalyst can allow for milder reaction conditions and easier product separation, as the catalyst can often be filtered off. Research in this area is ongoing, with the aim of developing more sustainable and selective methods for the synthesis of dimethylnaphthalenesulphonic acids.
Derivatization Strategies for this compound
The sulfonic acid group of this compound is a versatile functional group that can be readily converted into other important moieties, most notably esters and amides. These derivatization reactions expand the chemical space accessible from this class of compounds.
Synthesis of Alkyl and Aryl Esters of this compound
The esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common approach. This reaction involves heating the sulfonic acid with an alcohol in the presence of an acid catalyst. operachem.comwikipedia.org
The general reaction is as follows:
R-SO₃H + R'-OH ⇌ R-SO₃R' + H₂O
Where R is the dimethylnaphthalene moiety and R' is an alkyl or aryl group.
To drive the equilibrium towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed, for example, by azeotropic distillation. operachem.com Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org
For instance, the synthesis of methyl 2,6-dimethylnaphthalene-1-sulfonate would involve reacting 2,6-dimethylnaphthalene-1-sulfonic acid with methanol (B129727) in the presence of an acid catalyst. Similarly, aryl esters can be prepared by reacting the sulfonic acid with a phenol.
The following table illustrates potential conditions for the synthesis of various esters of 2,6-dimethylnaphthalene-1-sulfonic acid based on general esterification procedures.
| Ester Product | Alcohol/Phenol | Catalyst | Reaction Conditions |
| Methyl 2,6-dimethylnaphthalene-1-sulfonate | Methanol | H₂SO₄ | Reflux, excess methanol |
| Ethyl 2,6-dimethylnaphthalene-1-sulfonate | Ethanol | p-TsOH | Reflux, with Dean-Stark trap to remove water |
| Phenyl 2,6-dimethylnaphthalene-1-sulfonate | Phenol | H₂SO₄ | Elevated temperature |
This table provides representative conditions. Actual yields and specific parameters would need to be determined experimentally.
Amidation Reactions Leading to Sulfonamide Derivatives
The synthesis of sulfonamides from this compound typically proceeds through an intermediate sulfonyl chloride. The sulfonic acid is first converted to the more reactive dimethylnaphthalenesulfonyl chloride, which then reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding sulfonamide.
The first step, the formation of the sulfonyl chloride, can be achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl
The resulting dimethylnaphthalenesulfonyl chloride is then reacted with an amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. chemguide.co.uk
R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻
Where R is the dimethylnaphthalene moiety and R' can be hydrogen, an alkyl group, or an aryl group.
This two-step process provides a versatile route to a wide range of sulfonamide derivatives. The properties of the resulting sulfonamide can be tuned by varying the amine used in the second step.
The following table outlines a general synthetic sequence for the preparation of sulfonamides of 2,6-dimethylnaphthalene-1-sulfonic acid.
| Intermediate/Product | Reagents | Solvent | General Conditions |
| 2,6-Dimethylnaphthalene-1-sulfonyl chloride | Thionyl chloride (SOCl₂) | Inert solvent (e.g., dichloromethane) | Room temperature to gentle reflux |
| N-Alkyl-2,6-dimethylnaphthalene-1-sulfonamide | 2,6-Dimethylnaphthalene-1-sulfonyl chloride, primary amine (e.g., methylamine) | Aprotic solvent (e.g., THF) | Room temperature, in the presence of a base |
| 2,6-Dimethylnaphthalene-1-sulfonamide | 2,6-Dimethylnaphthalene-1-sulfonyl chloride, ammonia | Aqueous ammonia | Room temperature |
This table presents a general methodology. Specific reaction conditions and yields would require experimental optimization.
Exploration of Polymeric Forms and Copolymers Involving this compound
The incorporation of the this compound moiety into polymeric structures can impart unique properties, such as thermal stability, ion-exchange capabilities, and fluorescence. While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, the principles of polymerizing other sulfonated aromatic monomers can be extrapolated.
One potential route to polymeric forms involves the polymerization of vinyl-substituted this compound. This would first require the introduction of a vinyl group onto the naphthalene ring, a process that could be achieved through various organic reactions. The subsequent radical, cationic, or anionic polymerization of this monomer could lead to the formation of a homopolymer.
Copolymerization represents a more versatile approach to tailoring the properties of polymers containing this compound units. By copolymerizing a vinyl- or other polymerizable derivative of this compound with other monomers, a wide range of materials can be accessed. For instance, copolymerization with monomers like styrene (B11656) or acrylates could yield copolymers with a balance of hydrophobicity and hydrophilicity, as well as tunable mechanical and thermal properties.
Research into copolymers containing sulfobetaine (B10348) methacrylate (B99206) monomers, such as 2-(N-3-sulfopropyl-N,N-dimethyl ammonium)ethyl methacrylate (DMAPS), demonstrates the synthesis of zwitterionic polymers. rsc.org While not directly involving this compound, these studies highlight techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, which could be adapted for the controlled polymerization of suitable this compound derivatives. rsc.org
Generation of Novel Compounds via Substitutions on the Naphthalene Core of this compound
The naphthalene core of this compound serves as a versatile scaffold for the synthesis of novel compounds. The existing methyl and sulfonic acid groups influence the regioselectivity of subsequent electrophilic and nucleophilic substitution reactions, enabling the targeted synthesis of a variety of derivatives.
One area of interest is the use of this compound as a precursor for fluorescent dyes and optical brighteners. The naphthalene ring system is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of additional functional groups. For example, the introduction of amino or hydroxyl groups can lead to significant shifts in the emission and absorption spectra.
Furthermore, the sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides. These transformations open up avenues for the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. For instance, sulfonamides are a well-known class of compounds with diverse biological activities.
While specific examples of novel compounds derived directly from the substitution on the naphthalene core of a pre-formed this compound are not extensively detailed in the available literature, the general principles of naphthalene chemistry suggest numerous possibilities. The challenge often lies in controlling the regioselectivity of these transformations in the presence of the existing substituents.
Mechanistic Investigations of Synthetic Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling the isomer distribution of the products.
Elucidation of Reaction Mechanisms in Sulfonation of Dimethylnaphthalene
The sulfonation of dimethylnaphthalene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps involved are:
Generation of the Electrophile: In the presence of a strong acid catalyst like sulfuric acid, sulfur trioxide (SO₃) becomes protonated to form the highly electrophilic species, HSO₃⁺.
Attack of the Aromatic Ring: The π-electron system of the dimethylnaphthalene ring attacks the electrophilic sulfur atom of HSO₃⁺. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the naphthalene ring and yielding the final this compound product.
The position of the incoming sulfonic acid group is directed by the existing methyl groups on the naphthalene ring. Methyl groups are activating and ortho-, para-directing. However, the complex interplay of electronic and steric effects in the naphthalene system leads to a distribution of different isomers.
A study on the sulfonation of all ten dimethylnaphthalene isomers with sulfur trioxide in nitromethane (B149229) revealed that steric factors play a more significant role than in many other electrophilic substitutions. rsc.org The substitution of the second sulfo group can even occur in the same ring as the first, suggesting that the directing effect of the initial sulfonic acid group is relatively small. rsc.org The positional order of substitution for monosulfonation is generally in good agreement with predictions from molecular orbital theory, provided that steric hindrance is taken into account. rsc.org
Table 1: Isomer Distribution in the Monosulfonation of Selected Dimethylnaphthalenes
| Dimethylnaphthalene Isomer | Sulfonating Agent | Solvent | Temperature (°C) | Major Monosulfonation Products and Distribution (%) |
| 2,6-Dimethylnaphthalene | SO₃ | Nitromethane | 0 | 4-sulfonic acid (major), other isomers |
| 1,5-Dimethylnaphthalene | SO₃ | Nitromethane | 0 | 4-sulfonic acid (major), 2-sulfonic acid |
| 2,3-Dimethylnaphthalene | SO₃ | Nitromethane | 0 | 6-sulfonic acid (major), 5-sulfonic acid |
Note: This table is illustrative and based on general findings. Specific quantitative distributions can vary with reaction conditions.
Kinetic Studies of this compound Formation
The formation of different isomers of this compound can be under either kinetic or thermodynamic control. This is a well-documented phenomenon in the sulfonation of naphthalene itself and is expected to apply to its dimethyl derivatives. stackexchange.com
Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed the fastest. This is typically the isomer resulting from the attack at the most reactive position, which is often the α-position (e.g., positions 1, 4, 5, 8) in naphthalenes due to the greater stability of the resulting carbocation intermediate. stackexchange.com
Thermodynamic Control: At higher temperatures, the sulfonation reaction becomes reversible. This allows for the isomerization of the initially formed kinetic product to the more thermodynamically stable isomer. The thermodynamically favored product is often the β-isomer (e.g., positions 2, 3, 6, 7), which experiences less steric hindrance. stackexchange.com
Stereochemical Aspects in this compound Synthesis
The primary stereochemical consideration in the synthesis of this compound is the regioselectivity of the sulfonation reaction. As the naphthalene ring is planar and the incoming electrophile can attack from either face with equal probability, the formation of chiral centers at the point of substitution does not occur.
The stereochemistry of the process is therefore concerned with the spatial arrangement of the substituents on the naphthalene core, leading to the formation of different constitutional isomers. The steric hindrance posed by the methyl groups and the perihydrogen atoms (hydrogens at positions 4 and 5, and 1 and 8) plays a crucial role in determining the product distribution.
In the case of naphthalene sulfonation, the formation of naphthalene-1-sulfonic acid is kinetically favored, but naphthalene-2-sulfonic acid is thermodynamically more stable due to the steric interaction between the sulfonic acid group and the hydrogen atom at the 8-position in the 1-isomer. stackexchange.com A similar situation is expected for many dimethylnaphthalene isomers. For example, in the sulfonation of 2,6-dimethylnaphthalene, substitution at the 1- or 5-position would be sterically hindered by the proximate methyl group, favoring substitution at the 4- or 8-position.
The interplay between the electronic directing effects of the methyl groups and the steric constraints of the naphthalene system is a key determinant of the final isomer distribution. Careful consideration of these stereochemical factors is essential for the selective synthesis of a particular this compound isomer.
Reactivity Profiles and Degradation Pathways of Dimethylnaphthalenesulphonic Acid
Oxidative Degradation Mechanisms of Dimethylnaphthalenesulphonic Acid
Oxidative processes are key to the transformation of organic pollutants in the environment and in engineered treatment systems. These processes involve the generation of highly reactive species that can break down complex molecules like this compound.
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to remove organic materials from water and wastewater through reactions with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes are particularly effective for degrading recalcitrant compounds that are resistant to conventional treatment methods. nih.gov Common AOPs include ozonation, Fenton and photo-Fenton systems, and UV/H₂O₂ processes. wikipedia.org
While specific studies on the AOPs for this compound are limited, research on related compounds like naphthalene (B1677914) sulphonic acids provides insight into potential degradation pathways. For instance, the treatment of a commercial naphthalene sulphonic acid using Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV-A) processes has been shown to be effective in reducing chemical oxygen demand (COD) and total organic carbon (TOC). The generation of hydroxyl radicals in these systems leads to the oxidation of the aromatic rings and the eventual mineralization of the organic compound into simpler inorganic substances like carbon dioxide and water. wikipedia.org
The general mechanism of AOPs involves the in-situ production of hydroxyl radicals, which are powerful, non-selective oxidizing agents. wikipedia.org These radicals can attack the dimethylnaphthalene ring and the sulphonic acid group, initiating a series of reactions that can lead to the formation of various transformation products, including hydroxylated and carboxylated intermediates, before complete mineralization. However, it is important to note that the formation of transformation products can sometimes result in compounds with similar or even increased toxicity compared to the parent compound, necessitating careful evaluation of the entire degradation process. nih.govnih.gov
Photochemical reactions, driven by the absorption of light, can play a significant role in the degradation of aromatic compounds in the aquatic environment. The presence of a chromophore, such as the naphthalene ring system in this compound, allows for the absorption of UV radiation, which can lead to its transformation.
The photochemical degradation of aromatic compounds can proceed through direct photolysis, where the molecule itself absorbs light and undergoes transformation, or through indirect photolysis, where other substances in the water absorb light and produce reactive species that then react with the target compound. The presence of substances like nitrate (B79036) or dissolved organic matter can influence the photochemical fate of organic pollutants.
Studies on related compounds, such as anthraquinone (B42736) in SDS solution, have shown that photochemical reactions can proceed through different pathways depending on the spin state of the reaction intermediates (singlet or triplet radical pairs), which can be influenced by external factors like magnetic fields. nih.gov The aggregation of molecules can also affect the population of these spin states and, consequently, the reaction products. nih.gov For this compound, photochemical degradation would likely involve the excitation of the naphthalene ring, leading to reactions such as oxidation, ring cleavage, and potentially desulphonation. The specific intermediates and final products would depend on the reaction conditions, including the wavelength of light and the presence of other chemical species in the water.
Reductive Degradation Processes of this compound
Reductive degradation involves the transfer of electrons to a molecule, leading to its breakdown. For organosulfonates, this can involve the cleavage of the carbon-sulfur bond (reductive desulfonylation) or other transformations of the molecule.
Reductive desulfonylation can be achieved using various reducing agents, including active metals like sodium amalgam and zero-valent iron (ZVI). nih.govnm.govelsevierpure.com Mechanistic studies suggest that these reactions can proceed through the formation of a radical anion, which then fragments to a sulfinate anion and an organic radical. The organic radical is then further reduced and protonated.
Hydrolytic Stability and Hydrolysis Product Analysis of this compound
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of arylsulfonic acids to hydrolysis can vary depending on the specific structure of the compound and the reaction conditions, such as temperature and pH.
Generally, arylsulfonic acids can undergo hydrolysis, which is the reverse of the sulfonation reaction. This process typically requires heating in an aqueous acidic medium and results in the formation of the parent arene and sulfuric acid. The stability of naphthalenesulfonic acids has been studied under geothermal conditions, revealing that they become unstable at temperatures above 300°C, leading to the formation of naphthalene and naphthol isomers.
The rate of hydrolysis is influenced by the position of the sulfonic acid group on the naphthalene ring and the presence of other substituents. While specific kinetic data for the hydrolysis of this compound is not available in the reviewed literature, the general principles of arylsulfonic acid hydrolysis suggest that under sufficiently harsh conditions (high temperature, strong acid), it would likely hydrolyze to form dimethylnaphthalene and sulfuric acid. The presence of the methyl groups on the naphthalene ring may influence the rate of this reaction.
Biotransformation and Biodegradation of this compound
Biotransformation and biodegradation refer to the chemical alteration of substances by living organisms. These processes are crucial for the natural attenuation of pollutants in the environment.
The microbial degradation of sulfonated aromatic compounds can be challenging for microorganisms due to the stability of the aromatic ring and the carbon-sulfur bond. However, various bacteria and fungi have been shown to degrade related compounds.
For instance, several Pseudomonas species are known to degrade naphthalene and its derivatives. nih.govekb.egnih.gov The degradation of naphthalene often starts with the action of a dioxygenase enzyme, leading to the formation of cis-dihydrodiols. nih.gov For sulfonated naphthalenes, degradation can be initiated by a dioxygenase attack on the sulfonated ring, leading to the elimination of the sulfite (B76179) group and the formation of dihydroxynaphthalene, which then enters the general naphthalene degradation pathway. nih.gov
Fungi, such as Bjerkandera adusta and Pleurotus ostreatus, have been shown to depolymerize naphthalenesulphonic acid polymers, yielding the monomer which can then be further degraded by bacteria. nih.gov The degradation of linear alkylbenzene sulfonates (LAS) by Pseudomonas aeruginosa has also been reported, with the degradation pathway involving the oxidation of the alkyl chain followed by ring opening and desulfonation. rdd.edu.iq
While specific metabolites for the biodegradation of this compound have not been identified in the reviewed literature, based on the degradation pathways of similar compounds, potential initial transformation products could include hydroxylated dimethylnaphthalenesulphonic acids, dimethylnaphthalenediols, and eventually, cleavage of the aromatic rings leading to the formation of smaller organic acids. The methyl groups on the naphthalene ring would also be subject to microbial oxidation.
The following table summarizes the potential degradation pathways and products based on studies of related compounds.
| Degradation Process | Potential Reactants/Conditions | Potential Intermediate/Final Products |
| Advanced Oxidation | OH radicals (from Fenton, Photo-Fenton, UV/H₂O₂) | Hydroxylated dimethylnaphthalenes, dimethylnaphthalene carboxylic acids, CO₂, H₂O |
| Photochemical Degradation | UV light | Oxidized and ring-cleaved products |
| Reductive Degradation | Zero-valent iron, anaerobic microbes | Dimethylnaphthalene, reduced ring compounds |
| Hydrolysis | High temperature, acidic conditions | Dimethylnaphthalene, Sulfuric acid |
| Biodegradation | Aerobic/anaerobic bacteria, fungi | Hydroxylated dimethylnaphthalenesulphonic acids, dimethylnaphthalenediols, ring cleavage products |
Enzyme-Catalyzed Biotransformations of this compound
The biological breakdown of this compound is a complex process orchestrated by a variety of microbial enzymes. While specific data for every isomer of this compound is not extensively available, the degradation pathways can be inferred from studies on closely related compounds, such as naphthalene sulfonates and dimethylnaphthalenes. The initial and most critical step in the aerobic biodegradation of sulfonated naphthalenes is typically desulfonation, a reaction catalyzed by specific oxygenase enzymes.
Microbial consortia, often comprising both bacteria and fungi, have demonstrated notable efficacy in degrading complex aromatic compounds. For instance, certain fungi like Bjerkandera adusta and Pleurotus ostreatus are capable of depolymerizing larger naphthalene sulphonic acid polymers into their monomeric forms. These monomers can then be further broken down by bacterial species.
The enzymatic attack on the dimethylnaphthalene ring structure generally follows pathways established for naphthalene and methylnaphthalenes. The process is commonly initiated by a naphthalene dioxygenase (NDO) , a multi-component enzyme system that catalyzes the introduction of two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. This is followed by the action of a dehydrogenase to yield a dihydroxynaphthalene derivative. Subsequent ring cleavage is carried out by dioxygenases , leading to the formation of intermediates that can enter central metabolic pathways.
In the case of dimethylnaphthalenes, the position of the methyl groups influences the initial site of enzymatic attack. For example, the degradation of 1,4-dimethylnaphthalene (B47064) by Sphingomonas sp. strain 14DN61 is proposed to proceed through the oxidation of a methyl group to a carboxylic acid, followed by ring hydroxylation. Similarly, flavobacteria capable of growing on 2,6-dimethylnaphthalene (B47086) metabolize it via a pathway that converges with that of naphthalene degradation.
The table below summarizes the key enzymes and their roles in the proposed biotransformation of this compound, based on data from related compounds.
| Enzyme Class | Specific Enzyme (Example from related compounds) | Role in Degradation Pathway |
| Oxygenases | Naphthalene Dioxygenase (NDO) | Initial hydroxylation of the aromatic ring, leading to the formation of a dihydrodiol. |
| Dioxygenase | Cleavage of the aromatic ring of dihydroxylated intermediates. | |
| Dehydrogenases | Dihydrodiol Dehydrogenase | Conversion of the cis-dihydrodiol to a dihydroxynaphthalene derivative. |
| Hydrolases | Cleavage of intermediate compounds. | |
| Desulfonases | Removal of the sulfonate group, a critical step for complete mineralization. |
Factors Influencing Biodegradation Efficiency of this compound in Environmental Systems
The efficiency of this compound biodegradation in natural and engineered environments is not solely dependent on the presence of capable microorganisms but is also significantly influenced by a range of physicochemical and biological factors.
pH: The pH of the environment plays a critical role in microbial activity and enzyme function. Studies on the biodegradation of other polycyclic aromatic hydrocarbons (PAHs) have shown that a neutral to slightly alkaline pH, typically around 7.5, is often optimal for microbial degradation. Extreme pH values can inhibit microbial growth and the activity of key degradative enzymes. For instance, the degradation of some aromatic compounds is significantly reduced in acidic conditions.
Temperature: Temperature affects microbial metabolic rates and enzyme kinetics. Mesophilic conditions (20-40°C) are generally favorable for the degradation of many aromatic pollutants. The rate of biodegradation typically increases with temperature up to an optimal point, beyond which enzyme denaturation and decreased microbial activity occur.
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and the synthesis of degradative enzymes. A balanced carbon-to-nutrient ratio can significantly enhance the biodegradation of organic pollutants.
Co-metabolism and Substrate Availability: The presence of other organic compounds can influence the biodegradation of this compound. In some cases, the presence of a more easily degradable primary substrate can stimulate the production of enzymes that fortuitously degrade the target compound, a process known as co-metabolism. The concentration of this compound itself also plays a role; very high concentrations can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes.
Microbial Community Structure: The diversity and composition of the microbial community are paramount. Often, a single microbial species cannot completely mineralize a complex molecule like this compound. Instead, a consortium of microorganisms, each performing specific steps in the degradation pathway, is required for efficient breakdown. The synergistic action of bacteria and fungi has been shown to be particularly effective for sulfonated aromatic compounds.
The following table summarizes the key environmental factors and their general influence on the biodegradation of aromatic compounds, which can be extrapolated to this compound.
| Factor | Influence on Biodegradation Efficiency | Optimal Conditions (General for Aromatic Compounds) |
| pH | Affects microbial growth and enzyme activity. | Neutral to slightly alkaline (pH 7.0 - 8.0) |
| Temperature | Influences metabolic rates and enzyme kinetics. | Mesophilic range (20 - 40°C) |
| Nutrients | Essential for microbial growth and enzyme synthesis. | Balanced Carbon:Nitrogen:Phosphorus ratio |
| Substrate Concentration | Can be limiting or inhibitory. | Moderate concentrations, avoiding toxicity |
| Microbial Consortia | Synergistic action enhances degradation. | Diverse community of bacteria and fungi |
Advanced Applications of Dimethylnaphthalenesulphonic Acid in Materials Science and Industrial Chemistry
Role of Dimethylnaphthalenesulphonic Acid in Dye Chemistry and Pigment Formulation
In the realm of dye chemistry, the efficacy of a dye is not only dependent on its color but also on its ability to be applied effectively and to remain stable on the substrate. This compound derivatives play a crucial role as intermediates and as dispersing agents in the formulation of dyes and pigments. google.com Acid dyes, which are characterized by the presence of acidic groups like sulphonic acid, are widely used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon. chemicalbook.comresearchgate.net The presence of the sulphonic acid group in these dyes facilitates their solubility in water, a key requirement for the dyeing process. researchgate.net
The performance of a dye is intrinsically linked to its molecular structure. In dyes derived from this compound, a delicate balance between hydrophobic and hydrophilic character is essential for their dyeing properties.
Hydrophobicity and Affinity: The dimethylnaphthalene part of the molecule imparts a degree of hydrophobicity, which is crucial for the dye's affinity towards synthetic fibers. researchgate.net The hydrophobic interactions between the dye molecule and the polymer matrix of the fiber contribute significantly to the dye's substantivity and wash fastness. researchgate.net The octanol-water partition coefficient (logP) is a key parameter used to quantify this hydrophobicity and has been shown to correlate with the dye's partitioning behavior between the dyebath and the fiber. researchgate.net
Solubility and Application: The sulphonic acid group, being highly polar, ensures the necessary water solubility for the dye to be applied from an aqueous dyebath. The degree of sulphonation can be tailored to achieve the desired solubility and dyeing characteristics.
Electronic Properties and Color: The chromophoric part of the dye molecule, which might include the naphthalene (B1677914) ring system, determines the color of the dye. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the light absorption properties and, consequently, the color and light fastness of the dye. researchgate.net
Table 1: Conceptual Structure-Property Relationships in this compound-Derived Dyes
| Molecular Feature | Physicochemical Property | Impact on Dye Performance |
| Dimethylnaphthalene Group | Increased Hydrophobicity (Higher logP) | Enhanced affinity for hydrophobic fibers, improved wash fastness. researchgate.net |
| Sulphonic Acid Group | Increased Hydrophilicity (Lower logP) | Improved water solubility for dyebath preparation. |
| Extended Conjugated System | Lower HOMO-LUMO Energy Gap | Bathochromic shift (deeper color), potential for improved light fastness. |
| Substituent Groups on Naphthalene Ring | Altered Electron Density | Fine-tuning of color (hue) and fastness properties. |
Pigments are finely ground solid particles used to impart color and other functional properties to coatings. For pigments to perform optimally in a liquid formulation like paint, they need to be well-dispersed and stabilized to prevent flocculation and settling. basf.com This is where dispersing agents based on this compound come into play.
Condensation products of this compound with formaldehyde (B43269) are effective dispersing agents for pigments. google.com These agents adsorb onto the surface of the pigment particles, providing electrostatic and/or steric stabilization, which prevents the particles from agglomerating. This results in improved color strength, gloss, and rheological properties of the coating. google.com
Functional pigments are designed to provide properties beyond just color, such as corrosion resistance, IR radiation absorption, or antistatic properties. researchgate.net The effective dispersion of these pigments is critical to achieving their intended functionality. For instance, in the development of coatings with IR-absorptive pigments to accelerate drying, a uniform dispersion ensures consistent heat absorption. researchgate.net
Table 2: Role of this compound-Based Dispersing Agents in Functional Coatings
| Functional Pigment Type | Desired Property in Coating | Role of Dispersing Agent |
| Anti-corrosive Pigments | Corrosion Inhibition | Ensures uniform distribution of the pigment for a consistent protective barrier. basf.com |
| IR-Absorbing Pigments | Accelerated Curing/Drying | Prevents aggregation to maximize the surface area available for IR absorption. researchgate.net |
| Antistatic Pigments | Electrical Conductivity/Dissipation | Facilitates the formation of a conductive network of pigment particles. researchgate.net |
| Thiazine Indigo Pigments | High Opacity and Brightness | Improves rheological properties and prevents flocculation for better color expression. google.com |
Utilization in Fluorescent Probe Design and Optoelectronic Materials
The inherent fluorescence of the naphthalene core makes this compound derivatives attractive building blocks for the design of fluorescent probes and optoelectronic materials. These materials are at the forefront of advancements in medical diagnostics, environmental sensing, and display technologies.
The synthesis of fluorescent probes based on naphthalene derivatives often involves the coupling of a naphthalenic fluorophore with a specific recognition moiety that can interact with the target analyte. nih.gov For instance, a derivative of naphthalenesulfonic acid, N-adamantan-1-yl-5-dimethyl-amino-1-naphthalenesulfonic acid, has been utilized to study conformational changes in enzymes.
The general synthetic strategy for a this compound-based fluorescent probe would involve:
Sulphonation of dimethylnaphthalene to introduce the water-soluble sulphonic acid group.
Functionalization of the naphthalene ring or the sulphonic acid group to introduce reactive sites.
Coupling with a receptor molecule that has a specific affinity for the target analyte (e.g., a metal ion, a biomolecule).
The interaction of the probe with its target can lead to a change in the fluorescence properties, such as an increase (turn-on) or decrease (turn-off) in fluorescence intensity, or a shift in the emission wavelength, allowing for the detection and quantification of the analyte. nih.govcapes.gov.br
Table 3: Examples of Naphthalene-Based Fluorescent Probes and Their Detection Mechanisms
| Probe Structure Principle | Target Analyte | Detection Mechanism |
| Naphthalimide-Schiff Base | Copper Ions (Cu²⁺) | Fluorescence quenching upon coordination with the metal ion. nih.gov |
| Rhodamine-Naphthalene Hybrid | Hypochlorous Acid (HClO) | Fluorescence enhancement upon reaction with the analyte. nih.gov |
| Phthalocyanine-Naphthalene Dimer | pH | Enhanced fluorescence emission due to cleavage of a linker in an acidic environment. capes.gov.br |
The fluorescence properties of this compound derivatives also make them potential candidates for use in organic light-emitting diodes (OLEDs) and other light-emitting devices. In an OLED, an organic material emits light when an electric current is passed through it. The color of the emitted light depends on the chemical structure of the organic material.
While specific data on the integration of this compound into light-emitting devices is limited, the general properties of naphthalene-based fluorescent compounds are relevant. nih.gov The high fluorescence quantum yield and good photochemical stability of some naphthalene derivatives are desirable characteristics for emissive materials in OLEDs. The ability to tune the emission color by modifying the chemical structure is another key advantage of organic materials.
Table 4: Potential of this compound Derivatives in Light-Emitting Devices
| Property | Requirement for Light-Emitting Materials | Potential of this compound Derivatives |
| Luminescence | High fluorescence quantum yield | The naphthalene core is inherently fluorescent. |
| Color Purity | Narrow emission spectrum | Can be tuned by chemical modification. |
| Stability | Good photochemical and thermal stability | Naphthalene ring system is generally stable. |
| Processability | Good solubility for solution processing | The sulphonic acid group can enhance solubility. |
Application as Surfactants and Dispersing Agents
One of the most well-established industrial applications of this compound is in the form of its condensation products with formaldehyde, which are widely used as anionic surfactants and dispersing agents. google.comjfchemtech.com These materials are valued for their excellent dispersing capabilities and stability under harsh industrial conditions. jfchemtech.com
These surfactants are particularly effective in preventing the aggregation of particles in aqueous systems. They are resistant to acids, alkalis, hard water, and high temperatures, making them suitable for a variety of applications, from dye manufacturing to the construction industry. jfchemtech.com They exhibit good diffusion and stability without causing foaming, which is a desirable trait in many industrial processes. jfchemtech.com
Table 5: Properties and Applications of this compound-Formaldehyde Condensates
| Property | Description |
| Chemical Nature | Anionic Surfactant |
| Composition | Condensate of β-naphthalenesulfonic acid and formaldehyde. jfchemtech.com |
| Solubility | Readily soluble in water. jfchemtech.com |
| Stability | Resistant to acid, alkali, hard water, and high temperatures. jfchemtech.com |
| Performance | Excellent dispersing and stabilizing properties, with no permeability or foaming. jfchemtech.com |
| Application | Industry | Function |
| Dye Dispersion | Dye Manufacturing | Used as a dispersant for disperse and vat dyes. jfchemtech.com |
| Pigment Formulation | Coatings and Inks | Disperses pigments to improve color strength and stability. google.com |
| Latex Stabilization | Rubber Industry | Acts as a stabilizer for latex. jfchemtech.com |
| Tanning Auxiliary | Leather Industry | Assists in the tanning process. jfchemtech.com |
| Water Reduction | Construction | Used as a water-reducing agent in concrete. jfchemtech.com |
Interfacial Properties and Surface Activity of this compound Salts
The interfacial properties of surfactants, such as their ability to reduce surface tension and form micelles, are critical for many industrial processes. Salts of this compound are expected to exhibit significant surface activity due to their amphiphilic nature, combining a hydrophobic dimethylnaphthalene group with a hydrophilic sulphonate group.
A comprehensive analysis would require experimental data on the critical micelle concentration (CMC) and the corresponding surface tension values at various concentrations. This information is crucial for determining the efficiency and effectiveness of these salts as surfactants. However, specific experimental data for the CMC and surface tension of this compound salts could not be located in the surveyed scientific literature. A hypothetical data table for such properties would be structured as follows:
Hypothetical Data Table: Surface Activity of Sodium Dimethylnaphthalenesulphonate
| Concentration (mol/L) | Surface Tension (mN/m) |
| 1.0 x 10⁻⁵ | 65.2 |
| 5.0 x 10⁻⁵ | 58.7 |
| 1.0 x 10⁻⁴ | 52.1 |
| 5.0 x 10⁻⁴ | 45.3 |
| 1.0 x 10⁻³ (CMC) | 38.5 |
| 5.0 x 10⁻³ | 38.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental values were found in the available literature.
Performance in Dispersing Particulate Systems
The ability to effectively disperse and stabilize solid particles in a liquid medium is vital in industries such as paints, coatings, and ceramics. Naphthalene sulphonate condensates are known to be effective dispersing agents. atamanchemicals.com It is anticipated that this compound and its salts would also perform well in this capacity.
Detailed research findings would typically present data on the rheological properties of particulate dispersions, such as viscosity, as a function of the dispersant concentration. For example, the performance in dispersing titanium dioxide (TiO₂) would be a key indicator of its industrial applicability. Unfortunately, specific studies quantifying the dispersing performance of this compound for any particulate system were not identified.
Contributions to Polymer Science and Additives
The versatility of chemical compounds is often showcased in their contributions to polymer science, either by influencing the polymerization process itself or by acting as performance-enhancing additives in the final polymer products.
Impact on Polymerization Processes
Certain sulphonic acids and their salts can act as emulsifiers in emulsion polymerization, influencing reaction kinetics and the properties of the resulting polymer latex. For instance, some sulphonated compounds are used in the emulsion polymerization of acrylates and vinyls. mdpi.comresearchgate.netcolonialchem.com An investigation into the role of this compound in such processes would be of significant interest.
Environmental Occurrence, Fate, and Remediation Strategies for Dimethylnaphthalenesulphonic Acid
Occurrence and Distribution of Dimethylnaphthalenesulphonic Acid in Aquatic and Terrestrial Environments
This compound, a member of the alkylnaphthalene sulfonate group of compounds, is not a naturally occurring substance. canada.ca Its presence in the environment is primarily a result of its use in various industrial applications. Alkylnaphthalene sulfonates are utilized as surfactants, dispersants, and wetting agents in industries such as textile manufacturing, paint and coatings formulation, agriculture, and in the production of concrete admixtures and household cleaning products. chemicalindustriessecrets.com The release of these compounds into the environment can occur through industrial wastewater discharges and the application of biosolids from wastewater treatment plants onto land. canada.ca
While specific data on the environmental concentrations of this compound are limited, the properties of the broader category of naphthalenesulfonic acids (NSAs) suggest that they will predominantly partition to water, soil, and sediment upon release. canada.ca Due to their intended uses, the primary pathway into the environment is expected to be through industrial facilities via wastewater treatment systems. canada.ca
The hydrophilic nature of the sulfonate group makes aromatic sulfonates highly water-soluble, which can lead to their passage through conventional water treatment plants. nih.gov Their presence has been noted in industrial wastewater, landfill leachates, and groundwater. nih.govresearchgate.net Given the industrial uses of alkylnaphthalene sulfonates, it is plausible that this compound could be present in industrial wastewater effluents.
A study on the determination of four naphthalene (B1677914) sulfonates in seawater highlights the potential for these compounds to be found in marine environments. researchgate.net The study developed a method with detection limits ranging from 1.20 to 2.97 µg/L for the targeted naphthalene sulfonates. researchgate.net
The presence of this compound in soil and sediment is anticipated, primarily through the land application of biosolids from wastewater treatment facilities. canada.ca While direct measurements of this compound in these matrices are not widely reported, the environmental fate of related compounds suggests this is a likely repository.
The moderate biodegradability of sodium alkyl naphthalene sulfonate (SANS) indicates a potential for accumulation in anaerobic environments like sediment, where the half-life can extend to over 100 days. greenagrochem.com In contrast, the half-life in water under aerobic conditions is estimated to be around 15 days. greenagrochem.com This suggests that sediments could act as a sink for these compounds.
The transport and sorption of this compound in the environment are influenced by its chemical structure, which includes both a hydrophobic naphthalene ring with methyl groups and a hydrophilic sulfonic acid group. This amphiphilic nature governs its interaction with soil and sediment particles.
Studies on naphthalene, a related compound, have shown that its transport in soil can be retarded by sorption, and this retardation is greater at higher solution ionic strengths, possibly due to enhanced aggregation of the sorbent. nih.gov The sorption of hydrophobic organic compounds like naphthalene is also influenced by the organic matter content of the soil.
For sulfonated naphthalenes, the sulfonic acid group increases water solubility and mobility. However, the alkyl groups, such as the dimethyl groups in this compound, will increase its hydrophobicity compared to non-alkylated naphthalenesulfonic acids, potentially leading to greater sorption to organic matter in soil and sediment. The sorption behavior of linear alkylbenzene sulfonates (LAS), another group of anionic surfactants, has been shown to be influenced by the length of the alkyl chain, with longer chains leading to increased sorption. While LAS are structurally different, this principle suggests that the methyl groups on this compound will play a role in its environmental partitioning.
Environmental Persistence and Transformation of this compound
The environmental persistence of this compound is determined by its susceptibility to both abiotic and biotic degradation processes. The stability of the naphthalene ring and the presence of the sulfonate group generally make these compounds resistant to rapid degradation. nih.gov
Information on the abiotic degradation of this compound is scarce. However, research on related naphthalenesulfonic acids indicates that they are relatively stable under typical environmental conditions. The sulfonate group imparts resistance to oxidative attack. researchgate.net
One potential abiotic degradation pathway is photolysis, although the extent to which this occurs under natural sunlight is not well-documented for this compound. Another consideration is the thermal stability of these compounds. While not a typical environmental condition in surface waters, in specific environments such as deep subsurface or geothermal systems, temperature could play a role in their degradation.
The primary mechanism for the transformation of this compound in the environment is expected to be microbial biodegradation. The biodegradability of alkylnaphthalene sulfonates is influenced by the structure of the alkyl chain. greenagrochem.com Shorter, linear alkyl chains are generally more amenable to microbial degradation than longer or branched chains. greenagrochem.com This suggests that the dimethyl structure may be more readily biodegradable than longer-chain alkylated naphthalenesulfonates.
Sodium alkyl naphthalene sulfonate (SANS) is considered to have moderate biodegradability and is not classified as "readily biodegradable" under standard OECD guidelines. greenagrochem.com While primary biodegradation, the initial breakdown of the parent compound, may occur more readily, ultimate biodegradation to carbon dioxide, water, and inorganic salts is a slower process. greenagrochem.com Certain bacterial strains, such as Arthrobacter and Comamonas, have demonstrated the ability to degrade related naphthalenesulfonates. greenagrochem.com
The biodegradation of linear alkylbenzene sulfonates (LAS) has been studied more extensively and can provide some insights. The process often involves the sequential degradation of the alkyl chain, desulfonation, and cleavage of the aromatic ring through oxidative pathways. researchgate.net A similar sequence of microbial degradation could be hypothesized for this compound. The ultimate fate in the ecosystem will depend on the rate and extent of this biodegradation, with the potential for persistence and accumulation in environments with limited microbial activity or anaerobic conditions. greenagrochem.com
Summary of Environmental Fate of Related Naphthalenesulfonic Acid Compounds
| Compound/Class | Environmental Compartment | Finding |
| Dinonylnaphthalenedisulfonic acid (DNNDSA), Barium and Calcium salts | Wastewater Effluent | Not detected in four Canadian domestic wastewater treatment systems (MDLs 0.46-3.6 µg/L). |
| Naphthalene Sulfonates (general) | Water | Highly water-soluble and mobile; detected in industrial wastewater, landfill leachates, and groundwater. |
| Sodium Alkyl Naphthalene Sulfonate (SANS) | Water (aerobic) | Moderate biodegradability with an estimated half-life of around 15 days. |
| Sodium Alkyl Naphthalene Sulfonate (SANS) | Sediment (anaerobic) | Potential for accumulation with an estimated half-life of over 100 days. |
| Naphthalene | Soil | Transport is retarded by sorption, which increases with higher ionic strength. |
Innovative Remediation Technologies for this compound Contamination
Recent research has highlighted several promising technologies for the removal of this compound from contaminated environments. These methods aim to either degrade the compound into less harmful substances or physically remove it from soil and water.
Bioremediation Approaches Utilizing Microorganisms
Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. Several bacterial genera have demonstrated the potential to degrade aromatic compounds, including naphthalene derivatives.
Research Findings:
While specific studies on the bioremediation of this compound are limited, research on related naphthalenesulfonic acids provides valuable insights. Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of aromatic hydrocarbons. For instance, various strains of Pseudomonas putida have been shown to metabolize naphthalene through specific enzymatic pathways. frontiersin.orgnih.gov Similarly, Rhodococcus species are recognized for their versatile catabolic pathways for degrading aromatic compounds. mdpi.comnih.gov
The typical aerobic degradation pathway for naphthalene sulfonates involves initial desulfonation, followed by ring cleavage. The process is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. These intermediates are then further degraded through either ortho- or meta-cleavage pathways, eventually entering the central carbon metabolism of the microorganism. nih.gov It is hypothesized that a similar pathway could be employed by specific microbial strains for the degradation of this compound.
Table 1: Potential Microorganisms for this compound Bioremediation
| Microorganism Genus | Relevant Degradation Capabilities | Potential Degradation Pathway |
| Pseudomonas | Degradation of naphthalene and substituted naphthalenes. frontiersin.orgnih.gov | Desulfonation followed by ring hydroxylation and cleavage. nih.gov |
| Rhodococcus | Broad catabolic versatility towards aromatic compounds. mdpi.comnih.gov | Similar to Pseudomonas, involving initial attack on the aromatic ring. |
Further research is necessary to isolate and characterize specific microbial strains capable of efficiently degrading this compound and to elucidate the precise metabolic pathways involved.
Advanced Oxidation Processes for Environmental Cleanup
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).
Research Findings:
AOPs such as ozonation and Fenton-like processes have shown effectiveness in degrading naphthalenesulfonic acids.
Ozonation: Studies on the ozonation of various naphthalenesulfonic acids have demonstrated that the reaction kinetics are pH-dependent. nih.gov At acidic pH, the direct reaction with ozone dominates, while at higher pH levels, the indirect reaction with hydroxyl radicals becomes more significant. nih.gov Ozonation of naphthalenesulfonic acids can lead to the formation of various byproducts, including organic acids like maleic, fumaric, oxalic, and formic acids, as well as sulfate ions from the cleavage of the sulfonate group. nih.gov While specific kinetic data for this compound is not readily available, the trends observed for other naphthalenesulfonic acids suggest that ozonation could be a viable treatment option.
Fenton and Photo-Fenton Processes: The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions, is a powerful AOP for the degradation of recalcitrant organic compounds. scirp.orgscirp.org The efficiency of the Fenton process is highly pH-dependent, with optimal degradation typically occurring in acidic conditions (pH 2.8-3.5). scirp.org The photo-Fenton process, which combines the Fenton reaction with UV irradiation, can further enhance the degradation efficiency. pjoes.com Studies on the degradation of other aromatic pollutants have shown high removal efficiencies with these methods.
Photocatalysis: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO2) is another promising AOP. Upon irradiation with UV light, TiO2 generates electron-hole pairs, which in turn produce highly reactive hydroxyl radicals that can degrade organic pollutants. researchgate.netmdpi.com The efficiency of photocatalytic degradation can be influenced by factors such as catalyst loading, pH, and the presence of other substances in the water. Research on the photocatalytic degradation of naphthalene and its derivatives indicates that this technology could be applicable to this compound. mdpi.com
Table 2: Overview of Advanced Oxidation Processes for Naphthalenesulfonic Acid Degradation
| AOP Method | Key Reactants/Catalysts | Typical Operating Conditions | Potential Byproducts |
| Ozonation | Ozone (O₃) | pH-dependent | Organic acids, Sulfate ions nih.gov |
| Fenton Process | Hydrogen Peroxide (H₂O₂), Ferrous Ions (Fe²⁺) | Acidic pH (2.8-3.5) scirp.org | Smaller organic fragments, CO₂, H₂O |
| Photo-Fenton | H₂O₂, Fe²⁺, UV light | Acidic pH | Smaller organic fragments, CO₂, H₂O |
| Photocatalysis | Titanium Dioxide (TiO₂), UV light | pH-dependent | Hydroxylated intermediates, Organic acids |
Adsorption and Filtration Techniques for Removal from Aqueous Solutions
Adsorption and filtration are physical separation processes that can effectively remove organic contaminants from water.
Research Findings:
Adsorption: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. The adsorption of organic molecules onto activated carbon is influenced by the physicochemical properties of both the adsorbent and the adsorbate. The adsorption process is often described by isotherm models such as the Langmuir and Freundlich models, which provide information about the adsorption capacity and intensity. youtube.comaensiweb.comaensiweb.com While specific isotherm parameters for this compound are not available, studies on the adsorption of naphthalene and other aromatic compounds on activated carbon suggest that it would be an effective removal method. mdpi.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. youtube.comcore.ac.uk
Table 3: Adsorption Isotherm Models for Organic Pollutants
| Isotherm Model | Key Parameters | Description |
| Langmuir | q_max (maximum adsorption capacity), b (Langmuir constant related to the energy of adsorption) | Describes monolayer adsorption on a homogeneous surface. youtube.comnih.gov |
| Freundlich | K_f (Freundlich constant related to adsorption capacity), n (adsorption intensity) | Describes multilayer adsorption on a heterogeneous surface. researchgate.neteajournals.org |
Filtration: Membrane filtration processes such as nanofiltration (NF) and reverse osmosis (RO) can be effective in removing dissolved organic compounds from water. Nanofiltration membranes have pore sizes that allow them to reject multivalent ions and larger organic molecules, while reverse osmosis membranes have even smaller pores and can reject most dissolved solutes. quora.comunl.eduknowyourh2o.comresearchgate.net The rejection of organic compounds by these membranes is influenced by factors such as molecular weight, size, and charge, as well as membrane properties and operating conditions. researchgate.net Given the molecular structure of this compound, both NF and RO are expected to achieve high removal efficiencies.
Advanced Analytical Methods for Characterization and Quantification of Dimethylnaphthalenesulphonic Acid
Spectroscopic Characterization Techniques for Dimethylnaphthalenesulphonic Acid
Spectroscopic methods are indispensable for the detailed characterization of this compound, providing insights into its atomic-level structure, constituent functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds like this compound. mzcloud.org By analyzing the chemical shifts, spin-spin coupling, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the exact arrangement of atoms, including the substitution pattern of the methyl and sulphonic acid groups on the naphthalene (B1677914) ring, can be determined. sielc.com
In a typical ¹H NMR spectrum of a this compound isomer, distinct signals would be anticipated. The protons of the two methyl groups would appear as sharp singlets in the aliphatic region, typically upfield. The aromatic protons on the naphthalene ring would produce a more complex pattern of signals in the downfield region. The precise chemical shifts and coupling patterns of these aromatic protons are highly dependent on their position relative to the electron-withdrawing sulphonic acid group and the electron-donating methyl groups.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. sielc.com The carbon atoms of the methyl groups would appear in the upfield region. The ten carbons of the naphthalene ring would resonate in the aromatic region (typically 120-150 ppm), with the carbon atom directly bonded to the sulphonic acid group being significantly deshielded and appearing further downfield. sielc.com Quaternary carbons, those with no attached protons, are typically weaker in intensity. sielc.com
Table 1: Expected NMR Chemical Shift Ranges for this compound This table presents generalized expected chemical shift ranges. Actual values depend on the specific isomer, solvent, and experimental conditions.
| Group Type | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Methyl Protons | ¹H | ~2.0 - 2.5 | Appears as a singlet. |
| Aromatic Protons | ¹H | ~7.0 - 9.0 | Complex splitting pattern depends on isomer. |
| Acidic Proton (SO₃H) | ¹H | >10.0 | Often broad and may exchange with solvent. |
| Methyl Carbons | ¹³C | ~15 - 25 | |
| Aromatic Carbons | ¹³C | ~120 - 150 | Carbons attached to substituents will be outside this range. |
| Carbon attached to -SO₃H | ¹³C | >145 | Deshielded due to the electronegativity of the substituent. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key structural components.
The most prominent peaks would be associated with the sulphonic acid group. Strong and broad absorption due to the O-H stretching vibration is expected in the region of 3200-2500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulphonic acid group would produce strong absorptions, typically in the 1350-1170 cm⁻¹ range. The S-O single bond stretch would appear in the 1000-750 cm⁻¹ region.
The presence of the aromatic naphthalene ring would be confirmed by several characteristic peaks. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to several absorptions in the 1600-1450 cm⁻¹ region. washington.edu The C-H stretching of the methyl groups would be observed in the 2960-2850 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of peaks unique to the specific isomer of this compound.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| O-H (Sulphonic Acid) | Stretch, broad | 3200 - 2500 | Strong, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Methyl) | Stretch | 2960 - 2850 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| S=O (Sulphonic Acid) | Asymmetric & Symmetric Stretch | 1350 - 1170 | Strong |
| S-O (Sulphonic Acid) | Stretch | 1000 - 750 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. This technique is particularly useful for the quantitative analysis of aromatic compounds like this compound. The naphthalene ring system contains conjugated pi (π) bonds, leading to characteristic π → π* transitions and strong UV absorbance.
The UV-Vis spectrum of this compound is expected to show one or more strong absorption maxima (λmax). The position and intensity of these maxima are influenced by the substitution pattern on the naphthalene ring. The presence of the methyl and sulphonic acid groups can cause shifts in the absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to unsubstituted naphthalene. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration, allowing for the determination of the compound's concentration in unknown samples. For related compounds like naphthalenesulfonic acids, detection wavelengths are often set around 270 nm to 280 nm. nist.gov
Table 3: Typical UV-Vis Absorption Properties for Naphthalenic Compounds
| Chromophore | Transition Type | Typical λmax Range (nm) | Notes |
| Naphthalene Ring | π → π* | 220 - 330 | Multiple bands are common. Substituents can shift the maxima. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.
For this compound (C₁₂H₁₂O₃S), the molecular weight is approximately 236.29 amu. In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. The fragmentation pattern would provide structural clues. A common fragmentation pathway for sulphonic acids involves the loss of the sulphonic acid group. For instance, the mass spectrum of 1-Naphthalenesulfonic acid shows a prominent peak corresponding to the loss of SO₃ (80 Da). nist.gov
Therefore, for this compound, characteristic fragments would likely include:
[M - SO₃]⁺: Loss of sulfur trioxide.
[M - HSO₃]⁺: Loss of the sulphonic acid radical.
[M - CH₃]⁺: Loss of a methyl group.
[M - CH₃ - SO₃]⁺: Subsequent loss of a methyl group and sulfur trioxide.
The relative abundance of these fragments helps to confirm the structure and differentiate between isomers. High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of their elemental composition.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Description | Neutral Loss | Expected m/z of Fragment |
| Molecular Ion | - | ~236 |
| Loss of Methyl Radical | CH₃ (15 Da) | ~221 |
| Loss of Sulfur Trioxide | SO₃ (80 Da) | ~156 |
| Loss of Sulfoxyl Radical | HSO₂ (65 Da) | ~171 |
| Loss of Sulfonic Acid Radical | HSO₃ (81 Da) | ~155 |
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from complex mixtures, analyzing its purity, and quantifying its amount.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity assessment of non-volatile, polar compounds such as this compound and its isomers. researchgate.net Due to the ionic nature of the sulphonic acid group, reversed-phase HPLC (RP-HPLC) combined with an ion-pairing agent is a commonly employed strategy.
In this approach, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An ion-pairing agent, such as tetrabutylammonium (B224687) bromide (TBAB), is added to the mobile phase. nist.gov This agent forms a neutral ion pair with the negatively charged sulphonate group of the analyte, increasing its retention on the non-polar column and enabling effective separation from other components and isomers. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. nist.gov The retention time is a characteristic property for a given compound under specific HPLC conditions and is used for identification, while the peak area is proportional to the concentration and is used for quantification.
Table 5: Example HPLC Parameters for Analysis of Naphthalenesulfonic Acids Based on methods for related compounds. nist.gov Conditions must be optimized for the specific application.
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 5 mM TBAB and acid (e.g., phosphoric or hydrochloric acid) nist.gov |
| Mobile Phase B | Acetonitrile or Methanol with 5 mM TBAB nist.gov |
| Elution Mode | Gradient elution (e.g., varying the percentage of Mobile Phase B) |
| Flow Rate | 0.25 - 1.0 mL/min nist.govnist.gov |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | ~270 nm nist.gov |
| Temperature | 35 °C nist.gov |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. egyankosh.ac.in However, this compound, being a salt, is non-volatile and cannot be directly analyzed by GC. To overcome this limitation, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. egyankosh.ac.in
For sulfonic acids, a common derivatization strategy involves the conversion of the sulfonic acid group (-SO₃H) or its salt (-SO₃⁻) into a less polar and more volatile ester or silyl (B83357) ether. For instance, online derivatization with reagents like tetramethylammonium (B1211777) hydroxide (B78521) can be used, which has been successfully applied to the analysis of other sulfonated compounds in complex matrices. researchgate.net Another approach is the formation of dimethylalkylsilyl ether derivatives, which has proven effective for the GC analysis of other hydroxylated compounds like bile acids. youtube.com
The derivatized this compound can then be separated on a GC column, often a capillary column with a non-polar stationary phase like SE-30. youtube.com The choice of the derivatizing agent and the reaction conditions are critical to ensure complete and reproducible conversion of the analyte. The separated derivative is then detected, typically by a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (MS).
Ion Chromatography for Sulfonate Group Analysis
Ion chromatography (IC) is a highly effective method for the determination of ionic species, making it particularly well-suited for the analysis of the sulfonate group in this compound. This technique is widely used for the analysis of various sulfonic acids in aqueous samples. nih.govnih.gov
In a typical IC setup for anionic analysis, a stationary phase consisting of an anion-exchange resin is used. The mobile phase, or eluent, is an aqueous solution containing a competing anion, such as a mixture of sodium carbonate and sodium bicarbonate. nih.gov The separation is based on the different affinities of the analyte anions for the stationary phase. For complex mixtures of sulfonic acids, a gradient elution, where the eluent composition is changed during the analysis, can be employed to achieve better separation. nih.govnih.gov
Detection is commonly achieved using a conductivity detector, often with a suppressor system. The suppressor reduces the background conductivity of the eluent, thereby enhancing the sensitivity of the detection of the analyte ions. nih.gov IC methods have been developed for the simultaneous determination of a wide range of sulfonic acids with detection limits in the micromolar (µM) range. nih.govnih.gov
Table 1: Typical Ion Chromatography Conditions for Sulfonic Acid Analysis
| Parameter | Example Condition | Reference |
| Column | Metrosep A Supp 1 (250 × 4.0 mm, 5.0 µm) | nih.gov |
| Mobile Phase | 7.5 mM Sodium Carbonate / 2.0 mM Sodium Bicarbonate in Water:Acetonitrile (90:10) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | Suppressed Conductivity | nih.govnih.gov |
| Injection Volume | 20 µL | nih.gov |
Electroanalytical Techniques for this compound Analysis
Electroanalytical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds. tcd.ie These techniques measure electrical parameters like potential or current, which are related to the concentration of the analyte. azolifesciences.com For this compound, voltammetric techniques are the most applicable.
Voltammetry involves applying a potential to an electrode and measuring the resulting current. The naphthalene ring system in this compound is electrochemically active and can be oxidized at a suitable potential. Techniques like cyclic voltammetry (CV) can be used to study the electrochemical behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed for quantification. ajol.info
The sensitivity and selectivity of the analysis can be significantly enhanced by using chemically modified electrodes. For instance, electrodes modified with electropolymerized films have been shown to exhibit excellent electrocatalytic activity towards the oxidation of various organic molecules, including those with structures similar to this compound. nih.govajol.info The development of such a sensor for this compound would involve optimizing parameters such as the pH of the supporting electrolyte and the potential waveform. nih.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace-level detection and quantification of non-volatile and polar compounds in complex matrices. azolifesciences.com this compound, being polar and ionic, is an ideal candidate for LC-MS/MS analysis. The technique couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.
In this method, the analyte is first separated from matrix components on an HPLC column, typically a reversed-phase C18 column. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of analyte, which generates gas-phase ions of the dimethylnaphthalenesulphonate anion.
The tandem mass spectrometer (often a triple quadrupole or a Q-TOF) then allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific parent ion is selected, fragmented, and one or more specific product ions are monitored. This high degree of selectivity minimizes interferences from the matrix, allowing for very low detection limits, often in the nanogram per liter (ng/L) or even picogram per liter (pg/L) range. azolifesciences.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is an invaluable tool for the identification of unknown compounds, particularly in metabolic or degradation studies. egyankosh.ac.in While the parent this compound is not directly amenable to GC, its degradation products might be.
In a typical degradation study, the parent compound is subjected to chemical or biological degradation processes. The resulting mixture is then extracted, and the components are derivatized to increase their volatility for GC analysis. egyankosh.ac.in As the derivatized compounds are separated on the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation pattern of the molecule, act as a "chemical fingerprint." egyankosh.ac.in
These fragmentation patterns can be compared to spectral libraries for identification. For novel metabolites, the fragmentation pattern provides crucial structural information to elucidate the structure of the degradation product. This approach has been successfully used to identify metabolites from the degradation of 1,4-dimethylnaphthalene (B47064). ajol.info
Table 2: GC-MS Data for Metabolites of 1,4-Dimethylnaphthalene Degradation
| Compound | Retention Time (min) | Major Ion Peaks (m/z) |
| 1,4-Dimethylnaphthalene | 16.7 | 156, 141, 128, 115 |
| 4-Methyl-1-naphaldehyde | 19.1 | 170, 169, 155, 141, 115 |
| 1-Hydroxymethyl-4-methylnaphthalene | 20.8 | 244, 229, 155, 128, 115 |
| 4-Methyl-1-naphthoic acid | 21.9 | 258, 243, 199, 169, 141, 115 |
| Note: Compounds are trimethylsilyl (B98337) derivatives. Data from a study on a related compound to illustrate the principle. ajol.info |
Development and Validation of Analytical Methods for Specific Research Applications
The development and validation of an analytical method are critical to ensure that the results are reliable, reproducible, and fit for the intended purpose. acs.orgresearchgate.net This process is typically guided by recommendations from the International Council for Harmonisation (ICH).
The development of a method for this compound would begin with selecting the appropriate technique based on the research question (e.g., LC-MS/MS for trace quantification, IC for sulfonate analysis). This is followed by the optimization of various parameters, such as the mobile phase composition, column type, and detector settings, to achieve the desired separation and sensitivity.
Once the method is developed, it must be validated. Method validation involves a series of experiments to demonstrate its performance characteristics. Key validation parameters include:
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in a given range. This is typically assessed by a calibration curve and the coefficient of determination (R²).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced degradation studies, where the analyte is exposed to stress conditions like acid, base, heat, oxidation, and light, are also an important part of method development, particularly for stability-indicating methods. acs.org
Theoretical and Computational Investigations of Dimethylnaphthalenesulphonic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of dimethylnaphthalenesulphonic acid at the electronic level.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov By modeling the electron density, DFT can accurately predict a variety of molecular properties. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and compute key electronic parameters. nih.govresearchgate.net
A primary focus of such studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity. A smaller gap suggests higher reactivity, greater polarizability, and lower kinetic stability. researchgate.net For instance, in studies of related naphthalenesulfonic acid derivatives, the HOMO-LUMO gap has been shown to be a key indicator of their potential biological activity. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of the molecule's behavior. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). nih.gov These parameters help in predicting how this compound would interact with other chemical species.
Table 1: Illustrative Global Reactivity Descriptors for a this compound Isomer (Calculated in Gas Phase) (Note: This data is representative and based on typical values for similar aromatic sulfonic acids.)
| Parameter | Formula | Value (eV) |
| HOMO Energy | EHOMO | -7.25 |
| LUMO Energy | ELUMO | -1.15 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.10 |
| Ionization Potential (I) | -EHOMO | 7.25 |
| Electron Affinity (A) | -ELUMO | 1.15 |
| Electronegativity (χ) | (I + A) / 2 | 4.20 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.20 |
| Chemical Hardness (η) | (I - A) / 2 | 3.05 |
| Global Softness (S) | 1 / (2η) | 0.164 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to attack by electrophiles, while blue signifies regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent intermediate or near-zero potential. researchgate.net
For this compound, an MEP map would highlight the electronegative oxygen atoms of the sulphonic acid group in red, indicating these as primary sites for interaction with cations or for hydrogen bonding. The hydrogen atom of the -SO₃H group would appear as a strongly positive (blue) region. The aromatic naphthalene (B1677914) ring would show areas of negative potential (π-electron cloud) above and below the plane, making it susceptible to electrophilic attack, while the methyl group hydrogens would exhibit moderately positive potential.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. This method solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes at an atomic scale. osti.gov
Solvation Behavior of this compound in Various Media
The behavior of this compound in solution is critical for its application. MD simulations can model its solvation in different solvents, such as water, methanol (B129727), or non-polar solvents. rsc.org These simulations reveal how solvent molecules arrange around the solute and quantify the interactions.
In an aqueous environment, water molecules would be expected to form strong hydrogen bonds with the highly polar sulphonic acid group. The simulations would show a structured solvation shell around this hydrophilic part of the molecule. Conversely, the hydrophobic naphthalene core and dimethyl groups would induce a different ordering of water molecules, driven by the hydrophobic effect. rsc.org By analyzing radial distribution functions and hydrogen bond dynamics, one can gain a detailed picture of the solvation structure and the stability of the solute-solvent system. rsc.org
Interaction with Surfactants and Polymeric Systems
Dimethylnaphthalenesulphonic acids are themselves surfactants or may be used in formulations with other surfactants and polymers. MD simulations are an excellent tool to investigate these complex interactions. researchgate.net Simulations can model the adsorption of this compound onto polymer chains or its integration into surfactant micelles. researchgate.net
For example, a simulation could place this compound molecules in an aqueous solution with a cationic surfactant. The results would likely show strong electrostatic interactions between the anionic sulphonate head group and the cationic head groups of the other surfactant, leading to the formation of mixed aggregates or micelles. nih.gov The hydrophobic naphthalene tails would align with the hydrophobic tails of the other surfactant molecules, driven by van der Waals forces. nih.gov These simulations can calculate interaction energies and visualize the resulting self-assembled structures, which is crucial for designing formulations for applications like dispersion and emulsification. researchgate.netresearchgate.net
Reaction Pathway Modeling and Mechanistic Predictions
Computational chemistry can be used to model the entire course of a chemical reaction, predicting the most likely mechanisms and the associated energy changes. This is achieved by locating the transition states that connect reactants to products on the potential energy surface.
For this compound, one could investigate its synthesis, such as the sulfonation of dimethylnaphthalene. DFT calculations can be employed to model the reaction mechanism, for instance, a step-wise electrophilic aromatic substitution. nih.gov By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net
This profile reveals the activation energy for each step, allowing the identification of the rate-determining step of the reaction. nih.gov For example, a computational study on a related reaction, the reaction of benzenesulfonyl azides, successfully determined that the reaction proceeds through a [3+2] cycloaddition pathway rather than a nitrene intermediate by comparing the activation barriers of the two potential routes. nih.gov Similar studies could predict the regioselectivity of the sulfonation, explaining why the sulfonic acid group attaches to a specific position on the dimethylnaphthalene ring.
Table 2: Illustrative Reaction Energetics for a Proposed Mechanistic Step (kcal/mol) (Note: This data is hypothetical and serves to illustrate the output of reaction pathway modeling for a process like desulfonation.)
| Species | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) |
| Reactants (Ar-SO₃H + H₂O) | 0.0 | 0.0 |
| Transition State 1 | +25.5 | +26.0 |
| Intermediate Complex | -5.2 | -4.8 |
| Transition State 2 | +30.1 | +31.5 |
| Products (Ar-H + H₂SO₄) | -10.8 | -9.5 |
These theoretical investigations provide a powerful complement to experimental work, offering a predictive framework to understand and optimize the chemical behavior of this compound.
Computational Studies on Sulfonation Selectivity
The synthesis of a specific isomer of this compound is crucial for its intended application. The position of the sulfonic acid group on the dimethylnaphthalene skeleton is determined by the selectivity of the sulfonation reaction. Computational chemistry offers methods to predict the most likely isomers formed during this process.
The sulfonation of dimethylnaphthalenes, such as 2,6-dimethylnaphthalene (B47086), is an electrophilic aromatic substitution reaction. wikipedia.org The regioselectivity of this reaction is governed by both kinetic and thermodynamic factors. Computational models, particularly those based on Density Functional Theory (DFT), can be employed to elucidate the reaction mechanisms and predict the product distribution.
DFT calculations can determine the activation energies for the formation of different isomeric products. The position of sulfonation is influenced by the electron density of the aromatic rings and steric hindrance from the methyl groups. Generally, the electrophile (SO₃) will preferentially attack the positions with the highest electron density and least steric hindrance. For 2,6-dimethylnaphthalene, the potential sulfonation positions are at the α- and β-positions of the naphthalene ring system.
Table 1: Predicted Sulfonation Selectivity in Dimethylnaphthalene
This interactive table provides a hypothetical overview of computational predictions for sulfonation selectivity. The values are illustrative and would be derived from detailed quantum chemical calculations in a real research scenario.
| Dimethylnaphthalene Isomer | Sulfonation Position | Predicted Relative Energy Barrier (kcal/mol) | Predicted Thermodynamic Stability (kcal/mol) | Predicted Major Product |
| 2,6-Dimethylnaphthalene | 1-position (α) | Lower | Less Stable | Kinetic Product |
| 2,6-Dimethylnaphthalene | 3-position (β) | Higher | More Stable | Thermodynamic Product |
| 2,6-Dimethylnaphthalene | 4-position (α) | Moderate | Moderate | Minor Product |
| 1,5-Dimethylnaphthalene | 4-position (α) | Low | High | Major Product |
Note: The data in this table is illustrative and intended to represent the type of output from computational studies. Actual values would be dependent on the specific computational methods and reaction conditions modeled.
Computational studies on the related methylation of naphthalene to form 2,6-dimethylnaphthalene have highlighted the importance of shape selectivity in zeolite catalysts. researchgate.net Similar principles can be applied to the sulfonation process, where the pore structure of a solid acid catalyst could be designed to favor the formation of a specific this compound isomer.
Prediction of Degradation Intermediates and Products
Understanding the environmental fate of this compound is critical. Computational methods can be used to predict the likely degradation pathways and the intermediate products that may be formed. These compounds are known to be highly water-soluble and can be persistent in aquatic environments. nih.gov
The degradation of sulfonated aromatic compounds can proceed through various mechanisms, including microbial degradation and advanced oxidation processes. Computational models can simulate the initial steps of these degradation pathways, which often involve the enzymatic or radical-induced hydroxylation of the aromatic ring.
By calculating the reactivity of different positions on the this compound molecule towards enzymatic or radical attack, it is possible to predict the initial hydroxylation products. Subsequent reactions, such as ring cleavage, can also be modeled to build a comprehensive degradation pathway.
Table 2: Predicted Degradation Intermediates of this compound
This interactive table outlines potential degradation intermediates predicted through computational modeling.
| Parent Compound | Degradation Process | Predicted Intermediate | Predicted Further Degradation Products |
| 2,6-Dimethylnaphthalene-x-sulphonic acid | Microbial Oxidation | Hydroxythis compound | Dihydroxythis compound, Ring-cleavage products |
| 2,6-Dimethylnaphthalene-x-sulphonic acid | Advanced Oxidation (e.g., with •OH) | Hydroxylated radical adducts | Ring-opened carboxylic acids, Sulfate |
Note: The specific isomers and degradation products would be determined by detailed computational simulations.
Studies on the bioaccumulation and toxicity of related compounds like 2-naphthalene sulfonate indicate that these substances can have environmental impacts, making the prediction of their degradation crucial. nih.gov
Structure-Activity Relationship (SAR) Studies Using Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or a specific property. creative-biolabs.com For this compound and its derivatives, these approaches can be used to predict their efficacy in various applications, such as their performance as surfactants or their potential biological effects. frontiersin.org
A QSAR model is a mathematical equation that relates a set of molecular descriptors to the observed activity. nih.gov These descriptors can be calculated from the 3D structure of the molecule and can represent various electronic, steric, and hydrophobic properties.
For a series of this compound derivatives with varying substitution patterns, a QSAR model could be developed to predict a property of interest, such as its critical micelle concentration (CMC) if used as a surfactant, or its inhibitory activity against a particular enzyme.
Table 3: Example of Molecular Descriptors Used in QSAR Models for Sulfonated Aromatic Compounds
This interactive table showcases typical molecular descriptors that would be calculated and used in a QSAR study.
| Descriptor Type | Specific Descriptor | Relevance to Activity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons |
| Steric | Molecular Volume | Influences how the molecule fits into a binding site |
| Steric | Surface Area | Affects interactions with the surrounding environment |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts the distribution between fatty and aqueous environments |
By developing a robust QSAR model, it becomes possible to virtually screen new, unsynthesized derivatives of this compound to identify candidates with potentially improved properties, thereby guiding synthetic efforts in a more efficient manner. nih.gov
Future Research Directions and Emerging Challenges
Development of Sustainable Synthesis Routes for Dimethylnaphthalenesulphonic Acid
Traditional methods for the synthesis of this compound often rely on strong acids like fuming sulfuric acid or chlorosulfonic acid, which present significant environmental and handling challenges. numberanalytics.com Future research is increasingly focused on developing greener, more sustainable synthesis pathways.
One promising avenue is the use of solid acid catalysts, such as zeolites. Zeolites are crystalline aluminosilicates with well-defined pore structures that can be tailored to provide shape-selective catalysis. Research into the use of zeolites for the synthesis of related naphthalene (B1677914) derivatives has shown the potential for high yields and selectivity under less harsh conditions. researchgate.net The development of pure-form zeolites from industrial byproducts like coal fly ash further enhances the sustainability of this approach. researchgate.net
Another key direction is the exploration of biocatalysis. researchgate.net Enzymatic catalysis operates under mild conditions, typically at room temperature and in aqueous media, significantly reducing energy consumption and waste generation. researchgate.net While the application of enzymes to the direct sulfonation of dimethylnaphthalene is still a nascent field, research into enzymatic processes for other aromatic compounds and the synthesis of bio-based polymers demonstrates the potential of this eco-friendly strategy. researchgate.net Developing robust enzymes that can efficiently catalyze the sulfonation of naphthalene substrates would represent a major breakthrough in sustainable chemical production.
Table 1: Comparison of Synthesis Routes for Aromatic Sulfonation
| Feature | Traditional Sulfonation | Zeolite-Catalyzed Synthesis | Biocatalysis (Enzymatic) |
| Catalyst | Fuming sulfuric acid, Chlorosulfonic acid | Solid acid catalysts (e.g., H-Y Zeolite) | Enzymes (e.g., Sulfotransferases) |
| Reaction Conditions | High temperature, harsh acids | Milder temperature, recyclable catalyst | Room temperature, neutral pH, aqueous media |
| Sustainability | High waste, hazardous reagents | Reduced waste, potential for catalyst recycling | Renewable catalyst, low energy, minimal waste |
| Key Challenge | Environmental impact, reactor corrosion | Catalyst deactivation, process optimization | Enzyme discovery and stability, reaction rates |
Exploration of Novel Advanced Material Applications Beyond Traditional Dyes and Pigments
While dimethylnaphthalenesulphonic acids and their condensates are well-established as dispersants and wetting agents in the dye, pigment, and concrete industries, significant opportunities exist to leverage their unique chemical structures for advanced material applications.
Future research will likely focus on the design and synthesis of novel functional polymers and surfactants derived from this compound. The presence of both a hydrophobic dimethylnaphthalene group and a hydrophilic sulfonic acid group makes them ideal building blocks for creating specialized amphiphilic molecules. These could find use in areas such as:
Advanced Coatings: Developing fouling-release coatings for marine applications or specialized coatings with enhanced adhesion and weather resistance.
Functional Polymers: Creating new polymers for water treatment membranes, where the sulfonate groups can influence hydrophilicity and anti-fouling properties.
Agrochemical Formulations: Improving the efficacy of pesticides and herbicides by designing synergistic blends that enhance rainfastness and adsorption on plant surfaces.
Emulsion Polymerization: Acting as highly effective stabilizers in the synthesis of latexes and other polymer dispersions.
The challenge lies in precisely controlling the polymerization and derivatization reactions to create materials with tailored properties for these specific high-value applications.
Enhanced Bioremediation Strategies for Environmental Contamination of this compound
The widespread use of naphthalene sulfonates has led to their detection in the environment. nih.gov Due to the presence of the sulfonate group, these compounds are highly water-soluble and can be resistant to degradation, posing potential risks to aquatic ecosystems. nih.govresearchgate.net Although they are considered less toxic than their parent compound naphthalene, their persistence and potential for bioaccumulation are of concern. nih.govnih.gov
A critical area of future research is the development of enhanced bioremediation strategies. Studies have shown that certain microorganisms, including species of Pseudomonas, Arthrobacter, and Comamonas, are capable of degrading naphthalenesulfonic acids. nih.govethz.chd-nb.infokent.ac.uk The primary mechanism involves an initial dioxygenation of the aromatic ring, followed by the spontaneous elimination of the sulfite (B76179) group, which allows the resulting dihydroxynaphthalene to be funneled into classical naphthalene degradation pathways. nih.govethz.ch
However, the biodegradability can vary significantly depending on the specific isomer and the number of sulfonate groups. ethz.chnih.gov Emerging challenges include:
Isolating and engineering microbes with broader substrate specificity and higher degradation rates, particularly for more recalcitrant disulfonated compounds. ethz.ch
Understanding the metabolic pathways in detail to identify rate-limiting steps and potential dead-end metabolites. nih.govkent.ac.uk
Investigating the genotoxicity and oxidative stress induced by these compounds and their degradation byproducts in aquatic organisms to fully assess environmental risk. nih.gov
Developing practical bioremediation systems , such as constructed wetlands or bioreactors, that can effectively treat industrial effluents containing these pollutants. researchgate.net
Table 2: Microbial Genera Involved in Naphthalenesulfonate Degradation
| Microbial Genus | Degradation Capability | Reference |
| Pseudomonas | Degrades naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate (B94788) via dioxygenation. | nih.govethz.chd-nb.info |
| Arthrobacter | Capable of completely degrading naphthalene-2-sulfonic acid as a sole carbon source. | kent.ac.uk |
| Comamonas | Utilizes naphthalene-2-sulfonic acid, potentially via a different catabolic pathway than Arthrobacter. | kent.ac.uk |
| Pigmentiphaga | Can metabolize disulfonated naphthalenes, which are typically more resistant to degradation. | ethz.ch |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into this compound, from its synthesis to its application and environmental impact. These computational tools can analyze vast datasets to identify patterns and make predictions far faster than through experimentation alone.
Key areas for integration include:
Process Optimization: ML models, such as Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS), can be used to optimize the sulfonation process. acs.orgnih.govacs.org By analyzing the relationships between variables like temperature, reaction time, and molar ratios, these models can predict the optimal conditions for maximizing yield and product quality, reducing waste and energy consumption. acs.orgresearchgate.net
Property Prediction: The properties of surfactants and polymers derived from this compound are determined by their molecular structure. ML models, particularly graph neural networks, can be trained on existing data to predict properties like the hydrophile-lipophile balance (HLB), surface tension, and critical micelle concentration for novel, un-synthesized molecules. digitellinc.comresearch.google This predictive power can guide the design of new materials with desired functionalities, accelerating the discovery process. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): ML can be used to develop QSAR models that predict the environmental toxicity and biodegradability of different this compound isomers and their derivatives. This would allow for the proactive design of more environmentally benign compounds.
The primary challenge is the need for large, high-quality datasets to train these models effectively. nih.gov Generating this data and ensuring its accuracy will be crucial for the successful application of AI in this field.
Multi-Disciplinary Approaches in Studying this compound and Its Derivatives
Addressing the complex challenges and opportunities associated with this compound requires a departure from siloed research. A future-oriented approach necessitates the convergence of multiple scientific disciplines.
Chemistry and Materials Science: Collaboration is essential for designing and synthesizing novel derivatives and polymers with advanced properties for applications in coatings, electronics, or specialized construction materials.
Chemical Engineering and Computer Science: The integration of AI for process control, optimization of sulfonation reactions, and the predictive design of new molecules is a prime example of interdisciplinary synergy. acs.org
Microbiology and Environmental Science: Developing effective bioremediation strategies requires the combined expertise of microbiologists to isolate and characterize degrading organisms, toxicologists to assess environmental impact, and environmental engineers to design treatment systems. nih.govnih.govnih.gov
Toxicology and Analytical Chemistry: Understanding the fate, bioaccumulation, and potential health effects of these compounds in the environment relies on sophisticated analytical techniques to detect low concentrations in complex matrices and toxicological studies to interpret the findings. nih.govnih.gov
By fostering these multi-disciplinary collaborations, the scientific community can accelerate innovation, ensure the sustainable production and use of this compound, and effectively mitigate its environmental footprint.
Q & A
Q. How can researchers resolve contradictions in data from studies on this compound’s environmental behavior?
- Methodological Answer : Apply clustered data analysis to account for nested variables (e.g., biodegradation rates across soil types). Use mixed-effects models to isolate confounding factors like pH or microbial activity. Meta-analyses of peer-reviewed studies (e.g., regulatory reports on dinonyl derivatives) can contextualize discrepancies .
Q. What experimental designs are optimal for studying the compound’s interactions with biological systems?
- Methodological Answer : Use in vitro assays (e.g., protein-binding studies via fluorescence quenching) to quantify affinity constants. For cytotoxicity, employ dose-response curves in cell cultures (e.g., HepG2 cells) with controls for sulfonic acid group interference. Validate findings using isotopic labeling (e.g., C-tracers) to track metabolic pathways .
Q. How can the environmental persistence of this compound derivatives be assessed?
- Methodological Answer : Conduct OECD 301F biodegradation tests under aerobic conditions, monitoring chemical oxygen demand (COD). For aquatic persistence, use photolysis experiments with simulated sunlight (Xe-arc lamps) and LC-MS/MS to detect transformation products. Compare results against regulatory thresholds for dinonyl-sulfonates (CAS 25322-17-2) .
Q. What strategies mitigate batch-to-batch variability in synthesizing high-purity this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles: optimize reaction parameters (temperature, catalyst concentration) via factorial design experiments. Use process analytical technology (PAT) like in-line FT-IR for real-time monitoring. Validate consistency through accelerated stability testing and comparative XRD crystallography .
Methodological Best Practices
Q. How should researchers design studies to ensure reproducibility in this compound research?
- Methodological Answer : Follow GHS-aligned documentation for chemical handling and ZDHC MRSL compliance. Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data via repositories like Zenodo. Use standardized reference materials (e.g., NIST-traceable sulfonic acids) for calibration .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in toxicological studies?
Q. How can computational modeling enhance understanding of the compound’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to predict sulfonic acid group reactivity (e.g., electrophilic substitution sites). Molecular dynamics simulations can model solvent interactions, while QSAR models correlate structural features (e.g., logP) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
